TG101209

Description

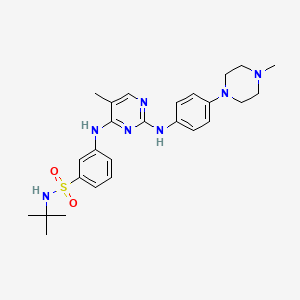

a small molecule JAK2-selective kinase inhibitor that potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations; structure in first source

Properties

IUPAC Name |

N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDOKQYTTYUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587364 | |

| Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936091-14-4 | |

| Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

TG101209: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG101209 is a potent, orally bioavailable, and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1] It has emerged as a significant investigational agent in oncology due to the central role of the JAK/STAT signaling pathway in the pathogenesis of various malignancies, particularly myeloproliferative neoplasms (MPNs) and other hematological cancers.[1][2] Dysregulation of this pathway, often through activating mutations such as JAK2V617F, leads to uncontrolled cell proliferation, survival, and differentiation, hallmarks of cancer.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on core signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Inhibition of the JAK/STAT Pathway

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the JAK2 tyrosine kinase.[1] The JAK/STAT pathway is a critical signaling cascade initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their corresponding receptors.[3][4] This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[3][5] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and apoptosis.[6]

This compound effectively blocks this cascade by inhibiting the autophosphorylation of JAK2 and the subsequent phosphorylation of STAT3 and STAT5.[1][7] This leads to the downregulation of target genes that promote cancer cell survival, such as Bcl-xL and survivin.[4][8]

Caption: this compound inhibits the JAK/STAT signaling pathway.

Cellular Effects of this compound in Cancer

The inhibition of the JAK/STAT pathway by this compound translates into several key anti-cancer effects at the cellular level.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[4][7] This is achieved primarily through the intrinsic, mitochondrial-mediated pathway.[9] By downregulating the anti-apoptotic protein Bcl-xL, this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[4][9] This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[4][9]

Caption: Apoptosis induction workflow by this compound.

Cell Cycle Arrest and Inhibition of Proliferation

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[1][9] Studies have shown that treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[9] This is associated with the downregulation of key cell cycle regulatory proteins such as cyclin B1.[9] The overall effect is a significant reduction in the growth rate of cancer cell populations.

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various cancer cell lines, primarily through IC50 values, which represent the concentration of the drug required to inhibit a biological process by 50%.

| Parameter | Cell Line | Cancer Type | Value | Reference |

| IC50 (Kinase Assay) | JAK2 | - | 6 nM | [1] |

| FLT3 | - | 25 nM | [1] | |

| RET | - | 17 nM | [1] | |

| JAK3 | - | 169 nM | [1] | |

| IC50 (Cell Growth) | Ba/F3-JAK2V617F | Myeloproliferative Disorder | ~200 nM | [1] |

| Ba/F3-MPLW515L | Myeloproliferative Disorder | ~200 nM | [1] | |

| HEL (JAK2V617F) | Acute Myeloid Leukemia | 152 nM | [7] | |

| K562 | Chronic Myeloid Leukemia | 2000 nM | [7] | |

| CHRF-288-11 (JAK2T875N) | Megakaryoblastic Leukemia | 16 nM | [7] | |

| CMK (JAK3A572V) | Megakaryoblastic Leukemia | 420 nM | [7] |

Crosstalk with Other Signaling Pathways

While the JAK/STAT pathway is the primary target of this compound, evidence suggests crosstalk with other critical cancer signaling pathways. In multiple myeloma cells, treatment with this compound led to an upregulation of phosphorylated Erk (pErk) and phosphorylated Akt (pAkt), key components of the Raf/Mek/Erk and PI3K/Akt pathways, respectively.[4] This suggests the existence of compensatory signaling mechanisms. Importantly, this finding provides a rationale for combination therapies. The synergistic cytotoxicity observed when this compound is combined with the PI3K inhibitor LY294002 supports this hypothesis.[4]

Caption: Crosstalk between JAK/STAT and other signaling pathways.

Key Experimental Protocols

MTT Assay (Cell Viability)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).[4]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Staining (Apoptosis)

-

Cell Treatment: Treat cells with this compound at the desired concentration and time points (e.g., 6, 24, 48 hours).[4]

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting (Protein Expression)

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-JAK2, p-STAT3, Bcl-xL, cleaved caspases).[4]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Therapeutic Implications and Future Directions

The potent anti-cancer activity of this compound, particularly against malignancies driven by JAK2 mutations, provides a strong rationale for its clinical evaluation.[4] Furthermore, its ability to enhance the efficacy of radiotherapy in lung cancer models suggests its potential as a radiosensitizer.[8][10] The observed crosstalk with other survival pathways highlights the promise of combination therapies. For instance, combining this compound with PI3K/Akt inhibitors or Hsp90 inhibitors has shown synergistic effects in preclinical models.[4][11] Future research should continue to explore these combination strategies and identify predictive biomarkers to select patients most likely to benefit from this compound-based therapies.

Conclusion

This compound exerts its anti-cancer effects through the potent and selective inhibition of the JAK2/STAT3/STAT5 signaling pathway. This leads to the induction of apoptosis via the mitochondrial pathway, cell cycle arrest, and a halt in proliferation in various cancer cell types. The quantitative data underscores its efficacy at nanomolar concentrations. Understanding the crosstalk with other signaling pathways opens avenues for rational combination therapies that could overcome potential resistance mechanisms and enhance therapeutic outcomes. The detailed experimental protocols provided herein serve as a guide for researchers investigating the multifaceted mechanism of this promising anti-cancer agent.

References

- 1. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Implications of STAT3 and STAT5 signaling on gene regulation and chromatin remodeling in hematopoietic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of JAK2 signaling by this compound enhances radiotherapy in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of JAK2 Signaling by this compound Enhances Radiotherapy in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

The JAK/STAT Signaling Pathway and the Advent of TG101209: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical cellular communication route, and introduces TG101209, a potent inhibitor of this pathway with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and immunology research.

The JAK/STAT Signaling Pathway: A Core Cellular Communication Axis

The JAK/STAT signaling pathway is a crucial mechanism for transducing a wide variety of extracellular signals from cytokines, interferons, and growth factors into transcriptional responses within the cell nucleus.[1][2] This pathway plays a pivotal role in regulating fundamental cellular processes including immunity, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK/STAT pathway is implicated in a range of pathologies, most notably in the development and progression of various cancers and autoimmune diseases.[3][4]

The canonical JAK/STAT pathway is elegantly simple in its architecture, comprising three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1][3] The process unfolds as follows:

-

Ligand Binding and Receptor Dimerization: The binding of a specific cytokine or growth factor to its cognate receptor on the cell surface induces a conformational change, leading to the dimerization or multimerization of receptor subunits.[5]

-

JAK Activation: This receptor clustering brings the associated JAKs into close proximity, facilitating their trans-autophosphorylation and subsequent activation.[3][5] The JAK family in mammals consists of four members: JAK1, JAK2, JAK3, and TYK2.[6]

-

Receptor Phosphorylation and STAT Recruitment: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[3][5] These phosphorylated tyrosines serve as docking sites for the SH2 domains of latent STAT proteins present in the cytoplasm.[5]

-

STAT Phosphorylation, Dimerization, and Nuclear Translocation: Upon recruitment to the receptor, STAT proteins are themselves phosphorylated by the activated JAKs.[3][5] This phosphorylation event triggers the dissociation of STATs from the receptor, and they subsequently form homo- or heterodimers via their SH2 domains.[5]

-

Gene Transcription: The activated STAT dimers translocate to the nucleus where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[1][5]

The JAK/STAT pathway is tightly regulated by several negative feedback mechanisms to prevent uncontrolled signaling. These include the Suppressors of Cytokine Signaling (SOCS) proteins, which can directly inhibit JAK activity or compete with STATs for receptor binding, and Protein Inhibitors of Activated STAT (PIAS) proteins, which can block the DNA-binding ability of STAT dimers.[4][6]

This compound: A Potent and Selective JAK2 Inhibitor

This compound is a small molecule, ATP-competitive inhibitor that demonstrates high potency and selectivity for JAK2.[7] Its development represents a significant advancement in the targeted therapy of diseases driven by aberrant JAK2 signaling, particularly myeloproliferative neoplasms (MPNs) harboring the JAK2V617F mutation.[7][8]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the JAK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This blockade of JAK2 activity leads to the suppression of the entire JAK/STAT signaling cascade. Consequently, the phosphorylation of STAT proteins, particularly STAT3 and STAT5, is inhibited, preventing their dimerization and translocation to the nucleus.[7][9] The ultimate result is the downregulation of target genes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in sensitive cell populations.[9][10]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data.

| Kinase | IC50 (nM) | Reference |

| JAK2 | 6 | [7][11] |

| FLT3 | 25 | [7][11] |

| RET | 17 | [7][11] |

| JAK3 | 169 | [11] |

| Table 1: In Vitro Kinase Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective inhibition of JAK2 by this compound. |

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| MM1S | Control | 43 | 36 | 15 | [2] |

| MM1S | 5µM this compound (24h) | 26 | 24 | 41 | [2] |

| RPMI 8226 | Control | - | - | 19 | [2] |

| RPMI 8226 | 5µM this compound (24h) | - | - | 43 | [2] |

| Table 2: Effect of this compound on Cell Cycle Distribution. Treatment with this compound leads to a significant G2/M phase arrest in multiple myeloma cell lines. |

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| HSD2 | 0.5 µM this compound (48h) | ~20 | [5] |

| HSD2 | 1 µM this compound (48h) | ~35 | [5] |

| HSD2 | 2 µM this compound (48h) | ~50 | [5] |

| PEER | 0.5 µM this compound (48h) | ~25 | [5] |

| PEER | 1 µM this compound (48h) | ~45 | [5] |

| PEER | 2 µM this compound (48h) | ~60 | [5] |

| Table 3: Induction of Apoptosis by this compound in T-ALL Cell Lines. this compound induces a dose-dependent increase in apoptosis in T-cell acute lymphoblastic leukemia cell lines. |

Key Experimental Protocols

The characterization of this compound has relied on a suite of well-established in vitro assays. Detailed methodologies for these key experiments are provided below.

In Vitro JAK2 Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of JAK2.

-

Reagents and Materials:

-

Recombinant human JAK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP

-

This compound or other test compounds

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the diluted this compound, recombinant JAK2 enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km value for JAK2.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. researchhub.com [researchhub.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

TG101209 as a selective JAK2 kinase inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TG101209, a potent and selective small-molecule inhibitor of the Janus kinase 2 (JAK2). Dysregulation of the JAK-STAT signaling pathway, particularly through mutations in JAK2 such as JAK2V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1] this compound has been investigated as a therapeutic agent to target this aberrant signaling. This document details its mechanism of action, selectivity profile, and its effects in preclinical models, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable, ATP-competitive inhibitor that targets the kinase activity of JAK2.[2][3] By binding to the ATP-binding pocket of the JAK2 kinase domain, this compound prevents the phosphorylation of JAK2 itself (autophosphorylation) and downstream signaling proteins, most notably the Signal Transducers and Activators of Transcription (STATs).[2][4] The activation of the JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the dimerization of the receptor and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and the regulation of gene transcription involved in cell proliferation, differentiation, and survival.[1][5] this compound's inhibition of JAK2 effectively blocks these downstream events.[4][6]

Data Presentation

Kinase Inhibition Profile

This compound demonstrates significant selectivity for JAK2 over other kinases, including other members of the JAK family. This selectivity is crucial for minimizing off-target effects.

| Kinase Target | IC50 (nM) | Reference(s) |

| JAK2 | 6 | [2][4][7] |

| JAK3 | 169 | [2][4][7] |

| FLT3 | 25 | [2][4][7] |

| RET | 17 | [2][4][7] |

| ABL | 820 | [8] |

| VEGFR2 | 150 | [8] |

Table 1: Kinase Inhibition Profile of this compound. The half-maximal inhibitory concentration (IC50) values were determined in cell-free kinase assays.

Cellular Activity

The inhibitory effect of this compound has been demonstrated in various cell lines, particularly those harboring the JAK2V617F mutation, which is prevalent in MPNs.

| Cell Line | Expressed Mutation(s) | IC50 (nM) | Reference(s) |

| Ba/F3 | JAK2V617F | ~200 | [4][9] |

| Ba/F3 | MPLW515L | ~200 | [4][9] |

| HEL | JAK2V617F (homozygous) | 152 - 300 | [8][9] |

| K562 | BCR-ABL | >2000 | [8][9] |

| CTLL-2 | Wild-type JAK3 dependent | 3400 | [9] |

| Raji (Burkitt Lymphoma) | EBV-positive | 8180 | [10] |

| Ramos (Burkitt Lymphoma) | EBV-negative | 7230 | [10] |

Table 2: Cellular Proliferation Inhibition by this compound. IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

In Vivo Efficacy

Preclinical studies in mouse models of MPNs have demonstrated the therapeutic potential of this compound.

| Animal Model | Key Findings | Reference(s) |

| Nude mouse model with JAK2V617F-expressing cells | Demonstrated therapeutic efficacy. | [4][9] |

| SCID mice with Ba/F3-JAK2V617F cells | Marked decrease in STAT5 phosphorylation in splenic tumors after oral administration of this compound (50 mg/kg). | [8] |

| JAK2V617F-induced disease model | This compound (100 mg/kg) prolonged survival and led to a dose-dependent reduction in circulating tumor cells. | [3] |

| Lung xenografts | This compound enhanced the effects of radiation and produced a significant tumor growth delay. | [11] |

Table 3: Summary of In Vivo Efficacy of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 values of this compound against purified kinases.[2][12][13]

-

Reagents and Materials: Recombinant human JAK kinases (e.g., JAK2, JAK3), kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35), peptide substrate (e.g., IRS1(Y608) peptide), ATP, this compound (in DMSO), and a luminescence-based kinase assay kit (e.g., Transcreener ADP² Assay).[2][14]

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the kinase and the peptide substrate to each well.

-

Add the this compound dilutions to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Proliferation Assay

This protocol describes how to assess the anti-proliferative effects of this compound on cell lines.[15][16]

-

Cell Culture: Culture cells (e.g., HEL, Ba/F3-JAK2V617F) in appropriate media and conditions.

-

Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48-72 hours).

-

Viability Assessment:

-

Add a viability reagent such as MTT or CellTiter-Glo® to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle control to determine the percentage of viable cells.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 value.

-

Western Blot Analysis of STAT Phosphorylation

This protocol details the detection of changes in the phosphorylation status of STAT proteins following this compound treatment.[17][18][19]

-

Cell Treatment and Lysis:

-

Treat cells with this compound for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) or p-STAT5.

-

In a parallel blot, incubate with a primary antibody for total STAT3 or total STAT5 to serve as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT proteins.

-

Cellular Effects of this compound

Beyond inhibiting proliferation, this compound induces other significant cellular effects in malignant cells. In a human JAK2V617F-expressing acute myeloid leukemia cell line, this compound treatment leads to cell cycle arrest and apoptosis.[4][9] Specifically, treatment of HEL cells with this compound resulted in an increase in the G0/G1 cell cycle phase.[9] The induction of apoptosis is a key mechanism for the elimination of cancer cells, and this compound has been shown to increase the percentage of apoptotic cells in a time-dependent manner.[9] Furthermore, this compound has been shown to suppress the growth of hematopoietic colonies from primary progenitor cells that harbor JAK2V617F or MPLW515 mutations, indicating its potential to target the diseased cell population in patients.[4][9]

Conclusion

This compound is a potent and selective inhibitor of JAK2 kinase, with significant activity against the constitutively active JAK2V617F mutant. Its mechanism of action involves the direct inhibition of JAK2, leading to the suppression of the downstream STAT signaling pathway. This results in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in malignant cells dependent on JAK2 signaling. The preclinical data, including in vitro kinase and cellular assays, as well as in vivo animal models, provide a strong rationale for the clinical investigation of this compound and similar JAK2 inhibitors for the treatment of myeloproliferative neoplasms and other diseases driven by dysregulated JAK2 activity. This guide provides foundational technical information for researchers and professionals working on the development of targeted therapies in this area.

References

- 1. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trepo.tuni.fi [trepo.tuni.fi]

- 6. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound, a Selective JAK2 Kinase Inhibitor, Suppresses Endogenous and Cytokine-Supported Colony Formation from Hematopoietic Progenitors Carrying JAK2V617F or MPLW515K/L Mutations. | Blood | American Society of Hematology [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | CAS:936091-14-4 | JAK2/3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

In Vitro Activity of TG101209 in Multiple Myeloma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical in vitro activity of TG101209, a selective JAK2 inhibitor, in the context of multiple myeloma (MM). The interaction of myeloma cells with the bone marrow microenvironment, largely mediated by cytokines like IL-6 and VEGF, leads to the upregulation of the JAK/STAT pathway. This activation is crucial for the proliferation, survival, and drug resistance of myeloma cells. This compound targets this pathway, demonstrating significant cytotoxic and anti-proliferative effects in various MM cell lines and patient-derived plasma cells. This document provides a comprehensive summary of the key findings, detailed experimental methodologies, and an analysis of the underlying signaling pathways.

Core Findings on the In Vitro Efficacy of this compound

This compound exhibits a dose- and time-dependent cytotoxic effect on a variety of multiple myeloma cell lines.[1][2][3] The majority of this cytotoxic activity is observed within 48 hours of treatment.[4] Notably, the inhibitory concentration (IC50) for most MM cell lines falls within the 2-5µM range after a 48-hour incubation period.[5] An exception is the U266 cell line, which displays lower sensitivity to the drug's effects on viability.[5]

The cytotoxic effects of this compound are mediated through the induction of apoptosis, as evidenced by Annexin V/PI staining and the activation of caspases 3, 8, and 9.[5] Furthermore, the drug induces a G2-M phase cell cycle arrest in MM cells.[5] A particularly significant finding is the preferential cytotoxicity of this compound towards CD45+ myeloma cells, a subpopulation considered to be the more proliferative compartment in multiple myeloma.[1][5]

Mechanistically, this compound leads to the downregulation of phosphorylated JAK2 (pJak2) and phosphorylated STAT3 (pStat3), key components of the targeted signaling pathway.[1][5] This is accompanied by a decrease in the anti-apoptotic protein Bcl-xl.[1][5] Interestingly, treatment with this compound also results in the upregulation of phosphorylated Erk (pErk) and phosphorylated Akt (pAkt), suggesting a crosstalk between the JAK/STAT pathway and other critical signaling cascades in MM.[1][5] Consistent with this, the combination of this compound with the PI3K inhibitor LY294002 has been shown to produce synergistic cytotoxicity against myeloma cells.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro activity of this compound in multiple myeloma cell lines.

Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines (48h Incubation)

| Cell Line | IC50 (µM) |

| MM Cell Line 1 | 2-5 |

| MM Cell Line 2 | 2-5 |

| MM Cell Line 3 | 2-5 |

| MM Cell Line 4 | 2-5 |

| MM Cell Line 5 | 2-5 |

| MM Cell Line 6 | 2-5 |

| MM Cell Line 7 | 2-5 |

| U266 | >5 |

Data extracted from Ramakrishnan et al., 2010.[5]

Table 2: Apoptosis Induction in MM1S and RPMI 8226 Cell Lines

| Cell Line | Treatment | Time (hours) | % Apoptotic Cells |

| MM1S | This compound (5µM) | 6 | Minimal Increase |

| MM1S | This compound (5µM) | 24 | Marked Increase |

| MM1S | This compound (5µM) | 48 | Sustained High Level |

| RPMI 8226 | This compound (5µM) | 6 | Minimal Increase |

| RPMI 8226 | This compound (5µM) | 24 | Marked Increase |

| RPMI 8226 | This compound (5µM) | 48 | Sustained High Level |

Data interpreted from descriptions in Ramakrishnan et al., 2010.[5]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro activity.

Cell Viability (MTT) Assay

-

Cell Plating: Plate myeloma cells in 96-well plates. For experiments involving bone marrow stromal cells (BMSCs), plate 5000 BMSCs per well and allow them to adhere overnight before adding myeloma cells.

-

Drug Incubation: Treat cells with the indicated concentrations of this compound for 24, 48, 72, or 96 hours.

-

MTT Addition: Add 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl tetrasodium bromide (MTT) solution to each well.

-

Formazan Solubilization: After an appropriate incubation period, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored formazan product spectrophotometrically at 450 nm with a reference wavelength of 650 nm.

-

Data Analysis: Calculate IC50 values using non-linear regression analysis, defining the IC50 as the concentration that inhibits proliferation by 50%.

Apoptosis (Annexin V/PI) Assay

-

Cell Treatment: Incubate MM cell lines (e.g., MM1S, RPMI 8226) with 5µM of this compound for 6, 24, or 48 hours.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with Annexin Binding Buffer (10mM HEPES pH 7.4, 140mM NaCl, 2.5mM CaCl2).[3]

-

Staining: Resuspend the cells in Annexin Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at 4°C for 15 minutes.[6]

-

Flow Cytometry: Analyze the stained cells by dual-color flow cytometry. Early apoptotic cells are Annexin V-FITC positive and PI negative.

Western Blotting

-

Cell Lysis: Treat cells with the specified concentrations of this compound for the indicated times. Harvest the cells and lyse them in RIPA buffer (50mM HEPES (pH 7.4), 150mM NaCl, 1% Triton X-100, 30mM sodium pyrophosphate, 5mM EDTA, 2mM Na3VO4, 5mM NaF, 1mM PMSF, and a protease inhibitor cocktail).[5]

-

Protein Quantification: Measure the protein concentration of the lysates using a BCA assay.[5]

-

Gel Electrophoresis: Load equal amounts of protein onto 12% Tris-Glycine gels for separation.[5]

-

Protein Transfer: Transfer the separated proteins onto a nitrocellulose membrane.[5]

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., pJak2, pStat3, Bcl-xl, pErk, pAkt).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and the workflows of the key experimental protocols.

Caption: this compound inhibits the JAK2/STAT3 pathway in multiple myeloma.

Caption: Workflows for key in vitro experiments with this compound.

References

- 1. This compound, a novel JAK2 inhibitor, has significant in vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bingcenterforwm.org [bingcenterforwm.org]

Beyond JAK2: A Technical Guide to the Cellular Targets of TG101209

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG101209 is a potent small-molecule inhibitor primarily developed as a selective inhibitor of Janus kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling. Its efficacy in targeting the JAK2/STAT pathway has been a focal point of research, particularly in the context of myeloproliferative neoplasms. However, a comprehensive understanding of its mechanism of action necessitates a deeper investigation into its off-target effects. This technical guide provides an in-depth analysis of the cellular targets of this compound beyond JAK2, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.

Quantitative Analysis of this compound Kinase Inhibition

This compound exhibits inhibitory activity against several tyrosine kinases in addition to JAK2. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its primary and secondary kinase targets.

| Kinase Target | IC50 (nM) | Reference |

| JAK2 | 6 | [1][2][3] |

| FMS-like tyrosine kinase 3 (FLT3) | 25 | [1][2][3] |

| Proto-oncogene tyrosine-protein kinase RET | 17 | [1][2][3] |

| Janus kinase 3 (JAK3) | 169 | [1][2][3] |

Signaling Pathways Perturbed by this compound

The inhibitory action of this compound extends beyond the canonical JAK2/STAT pathway, influencing other critical cellular signaling cascades through its interaction with off-target kinases such as FLT3 and RET, and by modulating downstream effectors like Akt and Erk.

JAK2/STAT Signaling Pathway

The primary mechanism of action of this compound is the inhibition of JAK2, which subsequently blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This disruption leads to reduced transcription of target genes involved in cell proliferation, survival, and inflammation.

Off-Target Kinase Signaling Pathways: FLT3 and RET

This compound also demonstrates inhibitory activity against FLT3 and RET, receptor tyrosine kinases implicated in various cancers.

-

FLT3 Signaling: FMS-like tyrosine kinase 3 is crucial for the normal development of hematopoietic stem and progenitor cells. Mutations leading to constitutive FLT3 activation are common in acute myeloid leukemia (AML). This compound can inhibit both wild-type and mutated FLT3, thereby blocking downstream signaling through the PI3K/Akt and MAPK/Erk pathways.[4][5][6][7]

-

RET Signaling: The RET proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in the development of the nervous and renal systems. Aberrant RET signaling is associated with several types of cancer, including thyroid and lung cancer. This compound's inhibition of RET can disrupt downstream pathways, contributing to its anti-cancer effects.

Modulation of Downstream Akt and Erk Signaling

Studies have shown that this compound can modulate the phosphorylation status of Akt and Erk, key proteins in the PI3K/Akt/mTOR and Ras/Raf/MEK/Erk pathways, respectively. While inhibition of upstream kinases like FLT3 would be expected to decrease Akt and Erk phosphorylation, some studies have reported paradoxical upregulation of pAkt and pErk in certain cellular contexts following this compound treatment.[8] This highlights the complex and context-dependent nature of kinase inhibitor effects and suggests the activation of compensatory signaling loops.

Experimental Protocols

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Protocol Workflow:

Detailed Methodology:

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer. Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[9]

-

ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent contains luciferase and its substrate, luciferin.[10]

-

Signal Stabilization: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.[10]

XTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of viable cells, which serves as an indicator of cell proliferation. The tetrazolium salt XTT is reduced by metabolically active cells to a colored formazan product.

Detailed Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control and incubate for a desired period (e.g., 24-72 hours).[11][12]

-

XTT Labeling: Prepare a mixture of XTT reagent and an electron-coupling reagent. Add this mixture to each well.[11][12][13]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of XTT to formazan.[14]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, and thus activated, forms of signaling proteins.

Protocol Workflow:

Detailed Methodology:

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15] Quantify the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution containing a non-specific protein, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3, anti-phospho-Akt).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the phosphorylated protein.

Cellular Thermal Shift Assay (CETSA) and Proteomics

To obtain a broader, unbiased view of the cellular targets of this compound, advanced techniques such as the Cellular Thermal Shift Assay (CETSA) and proteomic profiling can be employed.

-

CETSA: This method assesses the thermal stability of proteins in their native cellular environment. Ligand binding typically increases the thermal stability of a protein. By treating cells with this compound and then subjecting them to a heat gradient, proteins that bind to the drug will remain soluble at higher temperatures compared to their unbound counterparts. The soluble protein fraction can then be analyzed by techniques like western blotting or mass spectrometry to identify the targets.[16][17][18]

-

Proteomics: Mass spectrometry-based proteomics can be used to identify and quantify thousands of proteins from cells treated with this compound versus control cells. This can reveal changes in protein expression or post-translational modifications (such as phosphorylation) across the proteome, providing a global view of the drug's cellular effects and identifying potential off-targets.[19][20][21][22]

Conclusion

While this compound is a potent inhibitor of JAK2, its cellular activity is more complex, involving the inhibition of other kinases such as FLT3 and RET. This off-target activity contributes to its overall cellular effects, including the modulation of key signaling pathways like PI3K/Akt and MAPK/Erk. A thorough understanding of these additional targets is crucial for predicting both the therapeutic efficacy and potential side effects of this compound. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate pharmacology of this and other kinase inhibitors. The application of unbiased, discovery-based techniques like CETSA and proteomics will be instrumental in fully elucidating the complete target landscape of this compound and other targeted therapies.

References

- 1. Inhibition of JAK2 signaling by this compound enhances radiotherapy in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. canvaxbiotech.com [canvaxbiotech.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

TG101209: A Deep Dive into its Role in Inducing Apoptosis and Cell Cycle Arrest

A Technical Guide for Researchers and Drug Development Professionals

Introduction

TG101209 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator in the signaling pathways of various cytokines and growth factors.[1][2][3][4] Dysregulation of the JAK2 signaling cascade, often driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs) and other hematological malignancies.[1][2][3][5][6] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis and cell cycle arrest, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: Targeting the JAK2/STAT Axis

This compound exerts its anti-neoplastic effects primarily through the competitive inhibition of ATP binding to the JAK2 kinase domain.[4] This action sets off a cascade of downstream events culminating in the induction of apoptosis and cell cycle arrest.

Inhibition of Downstream Signaling

The canonical JAK2 signaling pathway involves the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5.[5][6] Once phosphorylated, these STAT proteins translocate to the nucleus and regulate the expression of genes crucial for cell proliferation and survival. This compound effectively blocks the phosphorylation of JAK2, and consequently, the phosphorylation of STAT3 and STAT5 is also inhibited.[1][3][6][7] This disruption of the JAK2/STAT pathway is a central mechanism of this compound's action.

Induction of Apoptosis

This compound promotes apoptosis through the modulation of Bcl-2 family proteins and the activation of the caspase cascade. By inhibiting the STAT3 and STAT5 signaling pathways, this compound leads to the downregulation of anti-apoptotic proteins such as Bcl-xL, Mcl-1, and XIAP.[6][7] The reduction of these pro-survival proteins shifts the cellular balance towards apoptosis. In some cellular contexts, this compound has also been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[8] The induction of apoptosis is further confirmed by the cleavage and activation of caspases, including caspase-3, caspase-8, and caspase-9, following this compound treatment.[7]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest, primarily at the G2/M phase.[7] This cell cycle blockade is mediated by the downregulation of key cell cycle regulatory proteins, Cyclin-dependent kinase 2 (Cdk2) and Cyclin-dependent kinase 4 (Cdk4).[7] Furthermore, in some cell lines, this compound treatment leads to an upregulation of the cyclin-dependent kinase inhibitors p21 and p27, which further contributes to the halt in cell cycle progression.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) | Reference |

| Multiple Myeloma (various) | Multiple Myeloma | 2-5 | 48 | [7] |

| Ba/F3-JAK2V617F | Myeloproliferative Neoplasm Model | ~0.2 | Not Specified | [1][3] |

| Ba/F3-MPLW515L | Myeloproliferative Neoplasm Model | ~0.2 | Not Specified | [1][3] |

| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Varies by cell line | 48 | [8] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | Percentage of Apoptotic Cells (Annexin V positive) | Reference |

| MM1S | 5 | 24 | Marked increase | [7] |

| RPMI 8226 | 5 | 24 | Marked increase | [7] |

| HEL | 0.6 | 24 | 46% | [3] |

| HEL | 0.6 | 48 | 44% | [3] |

| HEL | 0.6 | 72 | 68% | [3] |

| T-ALL cell lines | 0.5, 1, 2 | 48 | Dose-dependent increase | [8] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | Effect on Cell Cycle | Reference |

| MM1S | 5 | 6, 12, 24 | Time-dependent G2/M arrest | [7] |

| RPMI 8226 | 5 | 6, 12, 24 | Time-dependent G2/M arrest | [7] |

| HEL | 1.2 | 24 | Increase in G0/G1 fraction | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on apoptosis and cell cycle arrest.

Apoptosis Assay via Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay is a standard method for detecting apoptosis.[9][10][11] It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[9][11]

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, detach using a gentle cell scraper or trypsin, then collect by centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Four populations can be distinguished: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This method is widely used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13][14][15]

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound or vehicle control as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Materials:

-

This compound

-

Cell line of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Bcl-xL, Mcl-1, XIAP, Caspase-3, Cdk2, Cdk4, p21, p27, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflows for its characterization.

References

- 1. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. biotech.illinois.edu [biotech.illinois.edu]

- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. The Cell Cycle Analysis [labome.com]

- 15. agilent.com [agilent.com]

The Anti-Tumor Efficacy of TG101209 in Burkitt Lymphoma: A Technical Overview

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the potent anti-tumor effects of TG101209, a selective JAK2 inhibitor, in the context of Burkitt lymphoma (BL), an aggressive B-cell malignancy. This document, intended for researchers, scientists, and professionals in drug development, consolidates key findings on the compound's mechanism of action, in vitro and in vivo efficacy, and its synergistic potential with conventional chemotherapy.

Burkitt lymphoma is characterized by the constitutive activation of the JAK/STAT signaling pathway, which plays a crucial role in tumor cell proliferation and survival. This compound targets JAK2, a key kinase in this pathway, leading to the suppression of downstream signaling cascades. Research demonstrates that this compound effectively inhibits the growth of both Epstein-Barr virus (EBV)-positive and EBV-negative BL cell lines, as well as primary BL cells.[1][2]

In Vitro Anti-Proliferative Activity

Studies have quantified the inhibitory effects of this compound on BL cell viability. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various BL cell lines, showcasing the compound's potency.

| Cell Line/Cell Type | IC50 Value (μmol/L) | Reference |

| Raji (EBV-positive) | 8.18 | [2] |

| Ramos (EBV-negative) | 7.23 | [2] |

| Primary BL cells | 4.57 | [2] |

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce programmed cell death (apoptosis) in BL cells through a mitochondrial-mediated, caspase-dependent pathway.[2] Treatment with this compound leads to a significant increase in the population of apoptotic cells. Furthermore, the compound effectively halts the cell cycle at the G2/M phase, thereby preventing cell division and proliferation.[2]

In Vivo Tumor Suppression

The anti-tumor activity of this compound has been validated in animal models. In vivo experiments using xenografts of human BL cells in immunodeficient mice have demonstrated that treatment with this compound significantly suppresses tumor growth and prolongs the overall survival of the tumor-bearing mice.[1][2]

Synergistic Effects with Doxorubicin

An important finding is the synergistic anti-lymphoma activity observed when this compound is combined with doxorubicin, a standard chemotherapeutic agent used in the treatment of BL.[1][2] This suggests that this compound could be a valuable component of combination therapies, potentially allowing for reduced doses of cytotoxic drugs and thereby mitigating their side effects.

Mechanism of Action: The JAK2/STAT3/c-MYB Signaling Axis

The primary mechanism through which this compound exerts its anti-tumor effects is the inhibition of the JAK2/STAT3/c-MYB signaling axis.[1][2] Constitutive activation of this pathway is a hallmark of BL. By inhibiting JAK2, this compound prevents the phosphorylation and activation of STAT3, a key transcription factor. This, in turn, downregulates the expression of target genes, including the proto-oncogene c-MYB, which is critical for BL cell proliferation and survival.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate Burkitt lymphoma cells (e.g., Raji, Ramos) in a 96-well plate at a density of 5 x 10^4 cells per well in 200 µL of RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Add varying concentrations of this compound to the wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat Burkitt lymphoma cells with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

-

Cell Treatment and Fixation: Treat cells with this compound for 48 hours, then harvest and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Conclusion

The data strongly support the potential of this compound as a therapeutic agent for Burkitt lymphoma. Its targeted inhibition of the JAK2/STAT3/c-MYB signaling pathway, coupled with its demonstrated efficacy in vitro and in vivo, and its synergistic potential with existing chemotherapies, marks it as a promising candidate for further clinical investigation. This technical guide provides a foundational resource for researchers dedicated to advancing novel treatments for this aggressive malignancy.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

The JAK2 Inhibitor TG101209: A Targeted Approach Against T-Cell Acute Lymphoblastic Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a significant portion of patients exhibiting resistance to conventional chemotherapy. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway has been identified as a critical signaling cascade in the pathogenesis of T-ALL, making it a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical findings on TG101209, a selective JAK2 inhibitor, and its impact on T-ALL. The document details the mechanism of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Introduction to this compound and its Rationale in T-ALL

This compound is a small-molecule, ATP-competitive inhibitor of JAK2 kinase. While mutations in JAK2 are not highly prevalent in T-ALL, the JAK/STAT signaling pathway is frequently activated in this malignancy, often due to upstream cytokine signaling or other genetic alterations. This constitutive activation promotes leukemia cell proliferation and survival. This compound was developed to selectively target JAK2, thereby inhibiting the downstream signaling cascade that contributes to T-ALL pathogenesis. Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of T-ALL cells and induces apoptosis, suggesting its potential as a therapeutic agent for this disease.

Mechanism of Action of this compound in T-ALL

The primary mechanism of action of this compound in T-ALL is the inhibition of the JAK2-STAT signaling pathway. By binding to the ATP-binding pocket of JAK2, this compound prevents its autophosphorylation and subsequent activation. This, in turn, blocks the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5, which are key transcription factors for genes involved in cell proliferation and survival.

Furthermore, the anti-leukemic effect of this compound is mediated through a crosstalk between the JAK-STAT pathway, apoptosis, and autophagy. Inhibition of the JAK2/STAT pathway by this compound leads to the downregulation of the anti-apoptotic protein BCL2. This reduction in BCL2 primes the cells for apoptosis. Concurrently, this compound has been observed to decrease the expression of key autophagy-related proteins, Beclin-1 and LC3. The interplay between the inhibition of pro-survival signaling and the modulation of apoptosis and autophagy pathways culminates in the induction of programmed cell death in T-ALL cells.

In Vitro Efficacy of this compound in T-ALL Cell Lines

The efficacy of this compound has been evaluated in several T-ALL cell lines, including HSD2, DU528, PEER, MOLT-4, and Jurkat.

Inhibition of Cell Proliferation

This compound demonstrates a dose-dependent inhibition of proliferation in T-ALL cell lines. While specific IC50 values for each cell line after 48 hours of treatment were determined in the primary literature, these precise values are not publicly available. However, the data indicates significant growth inhibition at concentrations as low as 2 µM.

Table 1: Effect of this compound on the Proliferation of T-ALL Cell Lines

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Proliferation Inhibition |

| HSD2 | Increasing concentrations | 48 | Dose-dependent inhibition |

| DU528 | Increasing concentrations | 48 | Dose-dependent inhibition |

| PEER | Increasing concentrations | 48 | Dose-dependent inhibition |

| MOLT-4 | Increasing concentrations | 48 | Dose-dependent inhibition |

| Jurkat | Increasing concentrations | 48 | Dose-dependent inhibition |

| Primary T-ALL cells | Increasing concentrations | 48 | Dose-dependent inhibition |

Note: Specific percentage of inhibition at each concentration is not detailed in the available literature.

Induction of Apoptosis

Treatment with this compound leads to a significant, dose-dependent increase in apoptosis in T-ALL cell lines and primary T-ALL cells.

Table 2: Apoptosis Induction by this compound in T-ALL Cells (48h treatment)

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |

| HSD2 | 0 | Baseline |

| 0.5 | Increased | |

| 1 | Significantly Increased | |

| 2 | Markedly Increased | |

| PEER | 0 | Baseline |

| 0.5 | Increased | |

| 1 | Significantly Increased | |

| 2 | Markedly Increased | |

| Primary T-ALL cells | 0 | Baseline |

| 0.5 | Increased | |

| 1 | Significantly Increased | |

| 2 | Markedly Increased |

Note: The exact percentages of apoptotic cells are presented graphically in the source literature and show a clear dose-response relationship. For the purpose of this guide, a qualitative description is provided.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the impact of this compound on T-ALL.

Cell Culture

-

Cell Lines: Human T-ALL cell lines (HSD2, DU528, PEER, MOLT-4, Jurkat) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Primary Cells: Bone marrow mononuclear cells from T-ALL patients are isolated by Ficoll-Paque density gradient centrifugation and cultured under the same conditions as the cell lines.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: T-ALL cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 2, 4, 6, 8, 10 µM) for 48 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: T-ALL cells (e.g., HSD2, PEER) and primary T-ALL cells are treated with this compound (e.g., 0, 0.5, 1, 2 µM) for 48 hours.

-

Cell Harvesting: Cells are harvested by centrifugation at 300 x g for 5 minutes and washed twice with cold PBS.

-

Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: After treatment with this compound for 48 hours, T-ALL cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-